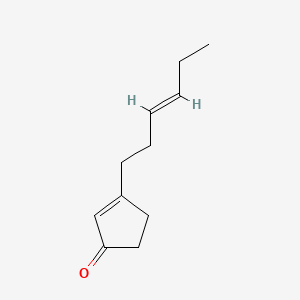

2-Cyclopenten-1-one, 3-(3Z)-3-hexenyl-

Beschreibung

2-Cyclopenten-1-one, 3-(3Z)-3-hexenyl- is a cyclopentenone derivative featuring a six-carbon (3Z)-3-hexenyl substituent at the 3-position of the cyclopentenone ring. This compound belongs to a class of bioactive molecules studied for their roles in inhibiting enzymatic activity and modifying chemical reactivity. Notably, 2-cyclopenten-1-one derivatives, including the target compound, demonstrate significant urease inhibitory properties, outperforming conventional inhibitors like NBPT (N-(n-butyl) thiophosphoric triamide) in reducing ammonia volatilization in agricultural soils .

Eigenschaften

CAS-Nummer |

53253-09-1 |

|---|---|

Molekularformel |

C11H16O |

Molekulargewicht |

164.24 g/mol |

IUPAC-Name |

3-[(E)-hex-3-enyl]cyclopent-2-en-1-one |

InChI |

InChI=1S/C11H16O/c1-2-3-4-5-6-10-7-8-11(12)9-10/h3-4,9H,2,5-8H2,1H3/b4-3+ |

InChI-Schlüssel |

MNDIPYKZPZKECD-ONEGZZNKSA-N |

Isomerische SMILES |

CC/C=C/CCC1=CC(=O)CC1 |

Kanonische SMILES |

CCC=CCCC1=CC(=O)CC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

By-product Formation in Cis-Jasmone Synthesis

- The compound 3-(3Z-hexenyl)-2-cyclopentenone is known as a by-product formed during the aldol condensation of 8Z-undecan-8-ene-2,5-dione, a key intermediate in cis-jasmone synthesis (Helv. Chim. Acta., 61, 990 (1978); CH 580555 (1976)).

- This by-product is typically obtained in small amounts (several percent) alongside cis-jasmone.

- The reaction involves acidic hydrolysis and basic aldol condensation steps, which cyclize intermediates to form the cyclopentenone ring system.

- The mixture of cis-jasmone and 3-(3Z)-hexenyl-2-cyclopentenone can be separated by silica gel column chromatography using hexane-ethyl acetate solvent systems.

1,2-Addition of 3Z-Hexenyllithium to Cyclopentenone

- A reported synthetic route involves the nucleophilic 1,2-addition of 3Z-hexenyllithium to cyclopentenone.

- After addition, the intermediate undergoes oxidation via an allyl rearrangement to yield 3-(3Z-hexenyl)-2-cyclopentenone (J. Org. Chem., 39, 2317 (1974)).

- This method allows for more direct synthesis of the cis isomer without relying on by-product isolation.

- The reaction conditions require careful control of temperature and stoichiometry to favor the desired addition and subsequent oxidation.

Wittig Reaction Routes

- The synthesis of cis-jasmone involves a cis-selective Wittig reaction of furanyl aldehyde, which is synthesized from 2-methylfuran and acrolein (J. Chem. Soc., C, 1024 (1969)).

- Applying trans-selective Wittig reaction conditions (Angew. Chem. Int. Ed. Engl., 5, 126 (1966)) to the same aldehyde precursor yields the trans isomer 3-(3E-hexenyl)-2-cyclopentenone.

- Cyclization of the Wittig reaction product by acidic hydrolysis and basic aldol condensation produces a mixture of trans-jasmone and 3-(3E-hexenyl)-2-cyclopentenone.

- The cis isomer 3-(3Z-hexenyl)-2-cyclopentenone can be obtained similarly by using cis-selective Wittig conditions.

- Subsequent purification by silica gel chromatography separates the isomers.

Purification and Isolation

- The crude reaction mixtures containing 3-(3Z)-hexenyl-2-cyclopentenone are purified by silica gel column chromatography.

- Typical eluents include hexane-ethyl acetate mixtures, which effectively separate the cis and trans isomers as well as other by-products.

- Distillation under reduced pressure may be employed to isolate the pure compound after chromatographic separation.

| Method | Key Steps | Yield/Notes | References |

|---|---|---|---|

| By-product from cis-jasmone synthesis | Aldol condensation of 8Z-undecan-8-ene-2,5-dione; acidic hydrolysis; aldol condensation | Several % yield as by-product; requires purification | Helv. Chim. Acta., 61, 990 (1978); US6903067B2 |

| 1,2-Addition of 3Z-hexenyllithium to cyclopentenone | Nucleophilic addition; oxidation via allyl rearrangement | Direct synthesis of cis isomer; controlled conditions needed | J. Org. Chem., 39, 2317 (1974) |

| Wittig reaction (cis-selective) | Wittig reaction of furanyl aldehyde; acidic hydrolysis; aldol condensation | Produces cis isomer; mixture with cis-jasmone | J. Chem. Soc., C, 1024 (1969); US6903067B2 |

| Wittig reaction (trans-selective) | Trans-selective Wittig reaction; cyclization | Produces trans isomer; mixture with trans-jasmone | Angew. Chem. Int. Ed. Engl., 5, 126 (1966); US6903067B2 |

| Purification | Silica gel column chromatography; distillation | Separates cis and trans isomers; yields pure compound | US6903067B2; DE60209664T2 |

- The cis isomer 3-(3Z-hexenyl)-2-cyclopentenone exhibits a distinct fruity aroma, making it valuable in fragrance formulations.

- Its formation as a by-product in cis-jasmone synthesis suggests that optimizing reaction conditions could increase its yield if desired.

- The 1,2-addition method offers a more targeted synthetic approach but requires handling of organolithium reagents and careful oxidation steps.

- Wittig reaction routes provide stereochemical control to selectively produce cis or trans isomers, but the final product mixtures require chromatographic separation.

- Purification techniques are critical to obtain high-purity compounds suitable for fragrance applications.

- The compound’s stability and compatibility with other fragrance components have been demonstrated, supporting its use in commercial fragrance compositions.

The preparation of 2-Cyclopenten-1-one, 3-(3Z)-3-hexenyl- is well-documented primarily in the context of cis-jasmone synthesis. It can be obtained as a by-product or synthesized directly via organolithium addition or Wittig reaction strategies. Purification by silica gel chromatography is essential to isolate the cis isomer with high purity. These methods provide versatile routes to access this compound, which holds significant value in fragrance chemistry due to its unique aromatic properties.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(3Z)-3-Hexenyl-2-Cyclopenten-1-on unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um je nach verwendeten Reagenzien und Bedingungen verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Nucleophile wie Organokupferreagenzien und Silylenolether werden häufig verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

3-(3Z)-3-Hexenyl-2-Cyclopenten-1-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Die Reaktivität der Verbindung macht sie nützlich bei der Synthese biologisch aktiver Moleküle.

Medizin: Sie wird bei der Entwicklung von Arzneimitteln eingesetzt, da sie komplexe Molekülstrukturen bilden kann.

Industrie: Die Verbindung wird bei der Herstellung von Duftstoffen und Aromastoffen verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von 3-(3Z)-3-Hexenyl-2-Cyclopenten-1-on beinhaltet seine elektrophile Natur, die es ihm ermöglicht, mit Nucleophilen zu reagieren. Die Keton- und Alkenfunktionsgruppen der Verbindung nehmen an verschiedenen chemischen Reaktionen teil, was zur Bildung verschiedener Produkte führt. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Reaktion und Anwendung ab.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogs

Structural Analogues

3-Methyl-2-cyclopenten-1-one

- Molecular Formula : C₆H₈O

- Molar Mass : 96.13 g/mol

- Key Features : The 3-methyl substituent simplifies the structure, enhancing reactivity in thermal cracking processes. In biomass-derived fuels, 3-methyl-2-cyclopenten-1-one exhibits 100% conversion yield due to high reactivity .

- Functional Comparison : While lacking the extended hexenyl chain, its Tanimoto similarity score with the target compound is driven by the shared 2-cyclopenten-1-one core, suggesting overlapping toxicological profiles .

3-(4-Fluorophenyl)-2-cyclopenten-1-one

- Molecular Formula : C₁₁H₉FO

- Molar Mass : 176.19 g/mol

(Z)-3-Hexenyl-β-D-sophoriside

- Molecular Formula : C₁₂H₂₀O₆ (glycoside derivative)

- Log P : -1.9 (calculated)

Physicochemical and Reactivity Comparisons

- Thermal Reactivity : 3-Methyl-2-cyclopenten-1-one and 2-hydroxy-2-cyclopenten-1-one are highly reactive in cracking processes, with conversion yields dependent on substituent electronic effects . The target compound’s longer alkyl chain may reduce volatility but enhance binding to enzymatic active sites.

- Log P and Solubility: (Z)-3-Hexenyl glycosides (Log P ~ -2.0) contrast with cyclopentenones, which are more hydrophobic. This impacts bioavailability and environmental persistence.

Urease Inhibition

- Target Compound: Demonstrates potent urease inhibition, reducing ammonia emissions by 18.6–31.2% in grey desert soil, comparable to Eugenol .

- Eugenol: Synergistic with cyclopentenones but less effective in structural stabilization of urease active sites.

- NBPT : Conventional inhibitor; outperformed by 2-cyclopenten-1-one derivatives in sustained activity .

Antiviral Activity (Indirect Comparison)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.